molecular formula C9H7BrFNO B1378158 4-Bromo-2-ethoxy-5-fluorobenzonitrile CAS No. 1423037-19-7

4-Bromo-2-ethoxy-5-fluorobenzonitrile

Cat. No.: B1378158
CAS No.: 1423037-19-7
M. Wt: 244.06 g/mol
InChI Key: RFQMRYFIZBEFEH-UHFFFAOYSA-N
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Description

4-Bromo-2-ethoxy-5-fluorobenzonitrile is an organic compound with the molecular formula C9H7BrFNO. It is a derivative of benzonitrile, where the benzene ring is substituted with bromine, ethoxy, and fluorine groups. This compound is used in various chemical syntheses and has applications in scientific research and industry .

Biochemical Analysis

Biochemical Properties

4-Bromo-2-ethoxy-5-fluorobenzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in nucleophilic aromatic substitution reactions, where it can act as an electrophile due to the presence of the bromine and fluorine atoms. These interactions can lead to the formation of new chemical bonds, influencing the activity of enzymes and proteins involved in metabolic pathways .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can modulate the activity of key signaling molecules, leading to changes in cellular behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s ability to form covalent bonds with nucleophilic sites on proteins and enzymes is a critical aspect of its mechanism of action. This binding can result in conformational changes in the target biomolecules, thereby altering their activity and function .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are important factors in its biochemical analysis. In laboratory settings, the compound has been shown to maintain its stability under controlled conditions. Prolonged exposure to light and heat can lead to its degradation, affecting its efficacy in biochemical assays. Long-term studies have indicated that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as enhancing metabolic activity and reducing oxidative stress. At high doses, it can become toxic, leading to adverse effects such as liver damage and impaired kidney function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo various biotransformation reactions, including hydroxylation and conjugation, leading to the formation of metabolites that can be excreted from the body. These metabolic processes are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell. Its distribution is influenced by factors such as lipid solubility and molecular size, which determine its ability to penetrate cellular compartments and accumulate in specific tissues .

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-ethoxy-5-fluorobenzonitrile typically involves the bromination, ethoxylation, and fluorination of benzonitrile derivatives. One common method starts with 4-bromo-2-fluorobenzonitrile, which undergoes ethoxylation using ethyl alcohol in the presence of a base such as sodium ethoxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-ethoxy-5-fluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids for Suzuki coupling.

Major Products

    Nucleophilic Substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

4-Bromo-2-ethoxy-5-fluorobenzonitrile has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluorobenzonitrile
  • 2-Bromo-5-fluorobenzonitrile
  • 4-Bromo-2-ethoxybenzonitrile

Uniqueness

4-Bromo-2-ethoxy-5-fluorobenzonitrile is unique due to the presence of both ethoxy and fluorine substituents on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies .

Properties

IUPAC Name

4-bromo-2-ethoxy-5-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFNO/c1-2-13-9-4-7(10)8(11)3-6(9)5-12/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQMRYFIZBEFEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C#N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901275423
Record name Benzonitrile, 4-bromo-2-ethoxy-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901275423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423037-19-7
Record name Benzonitrile, 4-bromo-2-ethoxy-5-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423037-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 4-bromo-2-ethoxy-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901275423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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